molecular formula C6H9N3O2S B13950319 N,6-dimethylpyridazine-3-sulfonamide

N,6-dimethylpyridazine-3-sulfonamide

Cat. No.: B13950319
M. Wt: 187.22 g/mol
InChI Key: YAYRGNPIVIVDCN-UHFFFAOYSA-N
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Description

N,6-Dimethylpyridazine-3-sulfonamide is a synthetic heteroaromatic sulfonamide intended for research applications. Sulfonamides represent a significant class of bioactive molecules, known for their ability to act as potent inhibitors of the carbonic anhydrase (CA) family of metalloenzymes . The mechanism of action typically involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating the zinc ion within the enzyme's active site, thereby disrupting the reversible hydration of carbon dioxide . This mechanism is exploited in various therapeutic areas, and research into selective CA inhibitors is particularly active in oncology, given the overexpression of certain CA isoforms like hCA IX and hCA XII in hypoxic tumor microenvironments . Compounds with a similar pyridine-sulfonamide core structure have been investigated as selective inhibitors for cancer-associated human carbonic anhydrase isoforms (hCA IX and XII) and for bacterial β-carbonic anhydrases, indicating potential applications in anticancer and antimicrobial research . The structural features of this compound—comprising a sulfonamide group attached to a dimethylpyridazine ring—suggest it is a valuable candidate for medicinal chemistry and drug discovery programs. It can be used for exploring structure-activity relationships (SAR), screening for enzyme inhibitory activity, and as a building block for the synthesis of more complex molecules. The electron-withdrawing nature of the heteroaromatic system can enhance the acidity of the sulfonamide proton, potentially increasing its potency as a zinc-binding group . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N,6-dimethylpyridazine-3-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-5-3-4-6(9-8-5)12(10,11)7-2/h3-4,7H,1-2H3

InChI Key

YAYRGNPIVIVDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)S(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N,6-dimethylpyridazine-3-sulfonamide typically involves two key steps:

This approach ensures the selective functionalization of the pyridazine core with the sulfonamide group and methyl substituents.

Detailed Synthetic Routes

Sulfonation and N-Methylation

A common laboratory method involves the sulfonation of 3-pyridinesulfonamide followed by methylation using dimethyl sulfate in the presence of a strong base such as sodium hydroxide. The process is conducted under controlled temperature to favor selective methylation of the sulfonamide nitrogen and methyl substitution on the pyridazine ring without over-alkylation or side reactions.

  • Reaction conditions:
    • Base: Sodium hydroxide (NaOH)
    • Methylating agent: Dimethyl sulfate
    • Temperature: Controlled, typically moderate heat to avoid decomposition
    • Solvent: Polar aprotic solvents are often used to facilitate the reaction

This method provides a straightforward route to this compound with good selectivity and yield.

Industrial-Scale Production

Industrial synthesis adapts the laboratory method for scale-up by optimizing reaction parameters such as temperature, solvent, and reagent ratios. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve safety when handling methylating agents like dimethyl sulfate.

  • Optimization strategies:
    • Use of catalysts to enhance reaction rates and selectivity
    • Advanced purification techniques including crystallization and chromatography to achieve high purity
    • Use of aprotic polar solvents such as DMA (dimethylacetamide), DMSO (dimethyl sulfoxide), DMF (dimethylformamide), or NMP (N-methyl-2-pyrrolidone) for improved solubility and reaction efficiency

These process improvements enable high-yield, high-purity production suitable for pharmaceutical or fine chemical applications.

Related Synthetic Methods from Literature

Though direct syntheses of this compound are limited in open literature, related methods for sulfonamide derivatives on pyridine or quinoxaline rings provide insight:

  • A patented method for preparing sulfonamides on quinoxaline derivatives involves:
    • Reaction of dichloro-substituted heterocycles with sulfonamides in the presence of alkali metal hydroxides (LiOH preferred) in aprotic polar solvents at 20–150°C for 0.5 to 48 hours.
    • Subsequent amination using amines and pyridine bases (preferably 2,6-dimethylpyridine, lutidine) under similar conditions.
    • This two-step method improves yield and purity by optimizing base choice and reaction temperature.

While this patent focuses on quinoxaline sulfonamides, the principles of base selection, solvent choice, and temperature optimization are applicable to pyridazine sulfonamide synthesis.

Data Table: Comparative Preparation Conditions

Parameter Laboratory Method (3-Pyridinesulfonamide Methylation) Industrial Method (Optimized Scale-Up) Quinoxaline Sulfonamide Patent Method (Analogous)
Starting material 3-Pyridinesulfonamide Bulk 3-Pyridinesulfonamide 2,3-Dichloroquinoxaline
Base Sodium hydroxide (NaOH) Sodium hydroxide or alkali metal hydroxides (LiOH preferred) Lithium hydroxide (LiOH) preferred
Methylating agent Dimethyl sulfate Dimethyl sulfate or methylating agent optimized for scale Not applicable (amination step uses amines)
Solvent Polar aprotic solvents (e.g., DMF, DMSO) DMA, DMSO, DMF, NMP DMA, DMSO, DMF, NMP
Temperature Moderate heat (e.g., 40–80°C) Controlled temperature (20–150°C) 20–150°C
Reaction time Several hours Optimized for shorter times (0.5–48 h) 0.5–48 hours
Base for amination step Not applicable Pyridine bases, especially 2,6-dimethylpyridine (lutidine) 2,6-Dimethylpyridine (lutidine)
Yield Moderate to good High (optimized) Excellent yields reported
Purification methods Crystallization, chromatography Advanced purification including automated chromatography Purification by standard methods

Chemical Reactions Analysis

Types of Reactions

N,6-dimethylpyridazine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,6-dimethylpyridazine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,6-dimethylpyridazine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-sulfonamide Derivatives

The evidence includes three pyridine-3-sulfonamide analogs with varying substituents at the 6-position and sulfonamide N-groups. Key differences in structure, physicochemical properties, and inferred reactivity are summarized below.

Structural and Substituent Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) 6-Position Substituent Sulfonamide N-Substituents
N,6-Dimethylpyridazine-3-sulfonamide (Target) C₆H₈N₄O₂S 200.22 (calculated) Methyl N-Methyl
6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide C₁₄H₁₃ClFNO₂S 331.78 Chloro N-Methyl, N-(3-fluorophenyl)methyl
N,N-Dimethyl-6-sulfanylpyridine-3-sulfonamide C₇H₁₀N₂O₂S₂ 218.30 Sulfanyl (SH) N,N-Dimethyl
N-Cyclohexyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide C₁₂H₂₀N₄O₂S 284.38 Hydrazinyl (NHNH₂) N-Methyl, N-Cyclohexyl

Physicochemical and Functional Implications

  • Hydrophobicity: The target compound’s methyl groups likely enhance lipophilicity compared to the polar sulfanyl group in or the hydrazinyl group in .
  • Reactivity: The sulfanyl group in may oxidize to disulfides, reducing stability under oxidative conditions. The hydrazinyl group in offers nucleophilic reactivity, enabling conjugation or hydrogen bonding but requiring careful storage to avoid decomposition.

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